molecular formula C10H12BrNO2 B12094338 3-Amino-3-(4-bromophenyl)butanoic acid

3-Amino-3-(4-bromophenyl)butanoic acid

Cat. No.: B12094338
M. Wt: 258.11 g/mol
InChI Key: VKYROEAAZJHOLJ-UHFFFAOYSA-N
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Description

Context of Beta-Amino Acid Research

Beta-amino acids are structural isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle difference has profound implications for their chemical and biological behavior. When incorporated into peptide chains, β-amino acids can induce novel secondary structures, such as helices and turns, that are not observed with their α-amino acid counterparts. cymitquimica.com Furthermore, peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles. cymitquimica.com

The academic interest in β-amino acids is also driven by their potential as precursors to a wide array of pharmacologically active compounds. Their structural framework is found in numerous natural products and has been utilized in the design of enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific substitution pattern of 3-Amino-3-(4-bromophenyl)butanoic acid, featuring both an amino group and an aryl substituent on the β-carbon, places it in a class of compounds with significant potential for further chemical exploration and application.

Unique Structural Features and Synthetic Challenges of β,β-Disubstituted Butanoic Acids

The structure of this compound is characterized by a quaternary stereocenter at the β-position, which presents both unique structural features and considerable synthetic challenges. The presence of a methyl group, an amino group, and a 4-bromophenyl group all attached to the same carbon atom creates significant steric hindrance, which influences the molecule's conformational preferences and its interactions with biological targets. The bromine atom on the phenyl ring further provides a handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

The primary synthetic challenge in preparing this compound lies in the stereocontrolled construction of the congested quaternary β-carbon. Traditional methods for amino acid synthesis are often not directly applicable to such sterically demanding targets. Asymmetric synthesis, which is crucial for producing enantiomerically pure compounds for pharmacological evaluation, is particularly difficult to achieve.

Several advanced synthetic strategies can be envisioned for the preparation of this and related compounds. These include modifications of the Mannich reaction, the Reformatsky reaction, and various catalytic asymmetric approaches. For instance, the enantioselective addition of a nucleophile to a suitably protected imine derived from 4-bromoacetophenone would be a plausible route. This would require a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction.

A notable example of a successful asymmetric synthesis of a related β,β-disubstituted butanoic acid is the large-scale preparation of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. This synthesis utilized a rhodium catalyst in conjunction with a chiral bisphosphine ligand (BINAP) to achieve a highly enantioselective 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester. While this precursor lacks the β-amino group, the successful construction of the chiral β-aryl, β-methyl substituted carbon framework highlights a potent strategy that could potentially be adapted for the synthesis of this compound.

Below is a summary of general synthetic approaches that are relevant to the synthesis of β-aryl-β-amino acids:

Synthetic MethodDescriptionKey Features
Mannich Reaction A three-component condensation of an aldehyde (or ketone), an amine, and a compound with an acidic proton. For β-amino acid synthesis, an enolizable carbonyl compound is typically used.Convergent; forms a C-C and a C-N bond in a single operation. Asymmetric variants often employ chiral catalysts or auxiliaries.
Reformatsky Reaction The reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. When an imine is used instead of a carbonyl, a β-amino ester is produced.Utilizes an organozinc intermediate; can be adapted for the synthesis of β-amino acids from imines.
Catalytic Asymmetric Conjugate Addition The addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral metal complex or an organocatalyst.Can achieve high enantioselectivity; suitable for constructing chiral carbon frameworks.

The physicochemical properties of this compound, as computed by PubChem, are summarized in the table below.

PropertyValue
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)

InChI Key

VKYROEAAZJHOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 3 4 Bromophenyl Butanoic Acid

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for producing single-enantiomer compounds. For molecules like 3-Amino-3-(4-bromophenyl)butanoic acid, controlling the stereochemistry at the C3 position is critical. This can be achieved through various approaches, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Catalytic Enantioselective Approaches (e.g., Chiral Ligand-Mediated Reactions)

Catalytic enantioselective methods offer an efficient route to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct catalytic asymmetric synthesis of this compound is not extensively documented, analogous transformations provide a clear framework for potential synthetic routes.

One prominent strategy involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral β-enamino ester precursor. This approach, widely used for β-amino acid synthesis, would involve a substrate like ethyl 3-amino-3-(4-bromophenyl)but-2-enoate. Chiral metal-ligand complexes, typically employing ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), can facilitate highly enantioselective reduction of the carbon-carbon double bond to establish the desired stereocenter.

Another approach is the asymmetric Mannich reaction, which is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds simultaneously. uni-pannon.hu A potential three-component reaction involving 4-bromoacetophenone, an appropriate one-carbon electrophile, and a nitrogen source, mediated by a chiral catalyst such as a proline derivative or a chiral metal complex, could construct the β-amino acid backbone with high enantioselectivity. For instance, chiral ammonium (B1175870) salts have been successfully used to catalyze the asymmetric α-functionalization of masked β-amino acid derivatives like isoxazolidin-5-ones. nih.gov

Catalyst TypePrecursor Substrate ExampleReaction TypePotential Outcome
Chiral Ru-BINAP Complexβ-enamino esterAsymmetric HydrogenationHigh enantioselectivity (ee)
Chiral Phase-Transfer CatalystIsoxazolidin-5-one derivativeAsymmetric AlkylationHigh ee, masked β²,²-amino acid
Proline Derivatives4-bromoacetophenone, ester, amineAsymmetric Mannich ReactionDiastereo- and enantioselective

Diastereoselective Auxiliary Control

The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis. In this strategy, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method applicable to the synthesis of this compound involves the alkylation of a chiral glycine (B1666218) or β-alanine enolate equivalent. For example, a chiral auxiliary such as a pseudoephedrine or an Evans oxazolidinone can be attached to a propanoic acid derivative. sci-hub.stscribd.com Deprotonation followed by reaction with a 4-bromophenyl electrophile would proceed with high diastereoselectivity due to steric hindrance from the auxiliary. Subsequent amination and cleavage of the auxiliary would furnish the target molecule.

A particularly effective method employs a nickel(II) complex of a Schiff base formed between glycine and a chiral ligand derived from an amino acid. mdpi.com This complex can be alkylated with high stereocontrol. The resulting complex is then disassembled to release the desired amino acid and recover the chiral ligand, making the process efficient and suitable for larger-scale preparations. mdpi.com This approach has been successfully used for the multi-gram synthesis of complex amino acids. scribd.commdpi.com

Chiral AuxiliarySubstrateKey ReactionStereoselectivity
Evans OxazolidinoneN-propionyl oxazolidinoneEnolate Alkylation/Amination>95% de
PseudoephedrinePseudoephedrine propionamideEnolate Alkylation/AminationHigh de
(S)-2-[N-(N'-benzylprolyl)amino]benzophenoneGlycine Schiff Base-Ni(II) ComplexMichael Addition>95% de

Biocatalytic Transformations (e.g., Amine Transaminases)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild reaction conditions. researchgate.net Amine transaminases (ATAs), also known as ω-transaminases, are particularly well-suited for the synthesis of chiral amines and amino acids. mdpi.commdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. diva-portal.org

For the synthesis of this compound, a suitable precursor would be ethyl 3-oxo-3-(4-bromophenyl)butanoate. An (R)- or (S)-selective amine transaminase could convert this β-keto ester directly into the corresponding β-amino ester with very high enantiomeric excess. The reaction mechanism is a ping-pong bi-bi process involving pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.comdiva-portal.org

The main challenge in transaminase-catalyzed reactions is often the unfavorable equilibrium. diva-portal.org This can be overcome by using a large excess of the amino donor, removing the ketone byproduct, or coupling the reaction with a subsequent, irreversible step. A highly effective strategy is dynamic kinetic resolution (DKR), where the enzyme's high stereoselectivity is combined with in-situ racemization of the substrate, theoretically allowing for a 100% yield of a single enantiomer. nih.gov

Enzyme ClassSubstrateTransformationKey Advantage
(R)-selective ω-TransaminaseEthyl 3-oxo-3-(4-bromophenyl)butanoateAsymmetric AminationAccess to (R)-enantiomer
(S)-selective ω-TransaminaseEthyl 3-oxo-3-(4-bromophenyl)butanoateAsymmetric AminationAccess to (S)-enantiomer
Coupled Racemase/TransaminaseRacemic this compoundDeracemization>99% ee, high yield

Total Synthesis Approaches to Beta,Beta-Disubstituted Butanoic Acid Scaffolds

The construction of the β,β-disubstituted butanoic acid framework requires strategic bond formations to install the aryl and methyl groups at the C3 position. Total synthesis approaches often involve multi-step sequences where the key challenge is the creation of the quaternary stereocenter.

One potential route begins with an α,β-unsaturated carboxylic acid or ester, such as 3-(4-bromophenyl)but-2-enoic acid. A conjugate addition (Michael addition) of a methyl group using an organocuprate reagent could form the desired carbon skeleton. If a chiral catalyst or auxiliary is employed during this step, the stereocenter can be set with a degree of control.

Alternatively, a nickel-catalyzed reaction involving alkynes and carbon dioxide can produce β,β'-disubstituted α,β-unsaturated carboxylic acids in a highly regio- and stereoselective manner. organic-chemistry.org A suitable alkyne could be carboxylated and functionalized to build the butanoic acid scaffold. Subsequent stereoselective amination, as described previously, would complete the synthesis.

A synthesis could also start from 4-bromoacetophenone. A Reformatsky reaction with ethyl bromoacetate (B1195939) would yield a β-hydroxy ester, which could then be dehydrated to the α,β-unsaturated ester. Asymmetric hydrogenation followed by stereospecific introduction of the amino group via an azide (B81097) intermediate (followed by reduction) represents a viable, albeit lengthy, pathway.

Process Optimization and Scalability Studies

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For a molecule like this compound, scalability studies would focus on several key areas.

Key Optimization Parameters:

Reagent Selection: Replacing expensive or hazardous reagents with cheaper, safer alternatives without compromising yield or purity. For instance, using commercial-grade potassium tert-butoxide as a base in alkylation reactions can simplify the procedure for multi-gram synthesis. scribd.com

Solvent Choice: Selecting solvents that are effective, easy to remove, recyclable, and have a favorable environmental and safety profile. Toluene is often preferred over solvents like tetrahydrofuran (B95107) in some processes to control the formation of impurities. google.com

Reaction Conditions: Optimizing temperature, pressure, concentration, and reaction time to maximize throughput and minimize side-product formation.

Purification: Developing non-chromatographic purification methods, such as crystallization or salt formation, is crucial for large-scale production. sci-hub.st This avoids the use of large volumes of solvent and silica (B1680970) gel associated with column chromatography.

Auxiliary/Catalyst Recycling: For auxiliary-based or catalytic methods, developing efficient protocols for the recovery and reuse of the chiral directing group or catalyst is essential for economic viability. mdpi.com

An example of a scalable process is the synthesis of a fluorinated amino acid using a chiral Ni(II) complex, where the procedure was reproduced multiple times to prepare over 300g of the target compound. mdpi.com The optimization included a specific workup procedure involving sequential water additions to precipitate the desired diastereomer with >99% purity, and a method to recover over 90% of the chiral ligand. mdpi.com Such considerations are vital for the potential large-scale synthesis of this compound. researchgate.net

Stereochemical Investigations of 3 Amino 3 4 Bromophenyl Butanoic Acid

Enantiomeric and Diastereomeric Purity Determination Methods

The assessment of stereochemical purity for 3-Amino-3-(4-bromophenyl)butanoic acid primarily focuses on enantiomeric purity, as the parent molecule does not possess diastereomers. Diastereomeric purity would become a relevant parameter only for derivatives of this compound where an additional chiral center has been introduced.

The enantiomeric purity of this compound is most commonly and accurately determined using chiral High-Performance Liquid Chromatography (HPLC). A validated normal-phase chiral HPLC method has been developed for the effective separation and quantification of the (R) and (S) enantiomers. This method allows for the precise determination of the enantiomeric excess (ee) in a given sample.

Key aspects of this analytical method include the use of a specialized chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A notable example is the use of a (R,R) Whelk-O1 chiral column, which has demonstrated excellent resolution between the enantiomers of the closely related β-amino-β-(4-bromophenyl) propionic acid. The peak purity of the separated enantiomers can be further confirmed using a photodiode array (PDA) detector.

Chiral Resolution Techniques

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. For this compound, both classical and chromatographic methods are applicable.

Classical Resolution Methods

Classical resolution involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.org Since this compound is an amino acid, it possesses both an acidic carboxyl group and a basic amino group, allowing for the formation of diastereomeric salts with either a chiral base or a chiral acid. libretexts.orgnih.gov

The general procedure involves the following steps:

Reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid or a chiral amine like brucine) in a suitable solvent. libretexts.org

This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.

Separation of the diastereomeric salts is typically achieved by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first. youtube.com

Finally, the separated diastereomeric salts are treated with an acid or a base to break the salt bond, thereby liberating the resolved enantiomers of the original amino acid and recovering the resolving agent. youtube.com

While this is a well-established technique for resolving racemates, specific applications detailing the resolving agents and conditions for this compound are not extensively documented in publicly available literature.

Chromatographic Separation (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic separation, particularly chiral HPLC, is a powerful and widely used technique for both the analysis and preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interaction with the enantiomers of the analyte.

For the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, a compound name used interchangeably in some literature for this compound, a specific and effective chiral HPLC method has been developed. The separation was achieved on a (R,R) Whelk-O1 column, which is a Pirkle-type or "brush-type" chiral stationary phase. These columns operate on the principle of forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, with the stability of these complexes differing for each enantiomer.

The optimized chromatographic conditions for this separation are detailed in the table below.

Table 1: Optimized Chiral HPLC Conditions for Enantiomeric Separation
ParameterConditionReference
Column (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol:TFA:iso-propyl amine (95:05:0.1:0.025 v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Ethanol:TFA (100:1)
Column Temperature Ambient
Retention Time (R-enantiomer) ~18.0 min
Retention Time (S-enantiomer) ~22.5 min
Resolution > 2.5

This method provides a reliable way to separate the enantiomers, with a resolution factor greater than 2.5, indicating a clear separation between the two peaks.

Chemical Transformations and Derivatization of 3 Amino 3 4 Bromophenyl Butanoic Acid

Functional Group Reactivity of the Amino Moiety

The amino group in 3-Amino-3-(4-bromophenyl)butanoic acid is a primary amine, which serves as a key site for nucleophilic reactions and the introduction of various substituents. Its reactivity is central to building more complex molecular architectures.

Amide and Peptidic Linkage Formation

The formation of an amide bond is a principal transformation of the amino group. This reaction typically involves the acylation of the amine by a carboxylic acid. To facilitate this, the carboxylic acid partner is usually activated using a coupling reagent. This process is fundamental to the synthesis of peptides, where the amino group of one amino acid is linked to the carboxyl group of another. masterorganicchemistry.com

The direct amidation of unprotected amino acids can be challenging, but methods using Lewis acid catalysts or transient activating groups that simultaneously protect the amine and activate the carboxylic acid have been developed. nih.gov In peptide synthesis, a wide array of coupling reagents is available to promote efficient amide bond formation while minimizing side reactions and racemization. organic-chemistry.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Name Abbreviation Typical Conditions
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDCI Often used with an additive like HOBt or HOAt in a solvent such as DMF or DCM.
Dicyclohexylcarbodiimide DCC Used in organic solvents like DCM; produces a urea (B33335) byproduct that can be filtered off.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Used with a base like DIPEA in solvents such as DMF.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Similar to PyBOP, requires a non-nucleophilic base.

Amino Group Protection and Deprotection

In multi-step syntheses, particularly in peptide synthesis, the amino group must often be temporarily blocked or "protected" to prevent it from undergoing unwanted reactions. masterorganicchemistry.com This is achieved by converting the amine into a less reactive derivative, typically a carbamate. After the desired reaction at another site of the molecule is complete, the protecting group is removed in a deprotection step. masterorganicchemistry.com

For instance, the protection of a similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (BOC-anhydride) in the presence of a base like triethylamine. google.com

Table 2: Common Protecting Groups for the Amino Moiety

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc)₂O Strong acids (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)). masterorganicchemistry.comnih.gov
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu or Fmoc-Cl Mild bases (e.g., 20% piperidine (B6355638) in dimethylformamide (DMF)). ug.edu.pl

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character. This allows the amino group to react with a variety of electrophilic compounds. Beyond acylation to form amides, the amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines. It can also engage in reactions with aldehydes and ketones to form imines, which can be subsequently reduced to amines in a process known as reductive amination. The reactivity of the amino group is a cornerstone of its synthetic utility. researchgate.net

Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound is the second site for chemical modification, offering pathways to esters, salts, and alcohol derivatives.

Esterification and Salt Formation

Esterification of the carboxylic acid group is a common transformation that can alter the compound's physical properties, such as solubility and bioavailability. nih.gov Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with an alcohol. For example, benzyl (B1604629) esters can be formed using benzyl bromide with a base like diisopropylethylamine (DIPEA) in a solvent such as DMF. nih.gov

Salt formation occurs through the reaction of the carboxylic acid with a base (e.g., sodium hydroxide, triethylamine) to yield a carboxylate salt. orgsyn.orggoogle.com Similarly, the basic amino group can react with an acid to form an ammonium (B1175870) salt, making the compound zwitterionic under certain pH conditions. researchgate.net

Reduction to Alcohol Derivatives

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent due to the low electrophilicity of the carboxyl carbon. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.ukgoogle.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with dilute acid to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk This process converts the butanoic acid derivative into the corresponding 3-amino-3-(4-bromophenyl)butan-1-ol. Other methods, such as using sodium borohydride (B1222165) with activating agents or alkaline borohydrides with halogens, have also been developed for the reduction of carboxylic acids. google.comresearchgate.net

Table 3: Common Reagents for Carboxylic Acid Reduction

Reagent Abbreviation Typical Conditions Product
Lithium Aluminum Hydride LiAlH₄ 1) Anhydrous ether (e.g., THF, diethyl ether) 2) Acidic workup (e.g., dilute H₂SO₄ or HCl). chemguide.co.uk Primary Alcohol
Borane BH₃ Often used as a complex with THF (BH₃·THF) in an ether solvent. Primary Alcohol

Reactivity of the Bromophenyl Substituent

The aryl bromide moiety is a key functional handle for modifying the structure of this compound. This C(sp²)-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide in the target molecule serves as an excellent electrophilic partner for these transformations. However, the presence of the free amino (-NH₂) and carboxylic acid (-COOH) groups can complicate these reactions by interacting with the palladium catalyst or other reagents. Therefore, it is standard practice to use protected derivatives, such as N-Boc or N-Cbz protected amines and methyl or ethyl esters of the carboxylic acid, to ensure efficient and clean reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming biaryl compounds by coupling an organoboron reagent with an organohalide. The protected form of this compound could be coupled with various aryl or heteroaryl boronic acids or esters to generate a library of derivatives with diverse electronic and steric properties. These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This provides a route to introduce vinyl groups onto the phenyl ring of the butanoic acid derivative. The reaction conditions often involve a palladium catalyst, a phosphine ligand or can be run under phosphine-free conditions, and a base such as triethylamine.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. It couples a terminal alkyne with an aryl halide using a dual catalyst system of palladium and copper(I). This reaction would enable the synthesis of derivatives containing a phenylethynyl group, which is a valuable structural motif in medicinal chemistry and materials science.

The table below outlines representative, hypothetical conditions for these cross-coupling reactions on a protected derivative of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent Typical Product Structure
Suzuki Arylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂/SPhos K₂CO₃ or Cs₂CO₃ Toluene/H₂O or Dioxane/H₂O Biaryl derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂/P(o-tol)₃ Et₃N or K₂CO₃ DMF or Acetonitrile Stilbene derivative
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂/CuI Et₃N/Piperidine THF or DMF Arylalkyne derivative

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The benzene (B151609) ring in this compound has two substituents: the bromine atom and the 3-amino-3-carboxypropyl side chain.

Directing Effects: The bromine atom is a deactivating but ortho, para-directing substituent. The alkyl side chain, particularly under the strongly acidic conditions typical for many SEAr reactions (where the amine would be protonated to -NH₃⁺), is a deactivating and meta-directing group. The outcome of an electrophilic substitution would therefore depend on the interplay between these two groups and the specific reaction conditions. Substitution would be expected to occur primarily at the positions ortho to the bromine atom (and meta to the side chain).

Reaction Types: Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). However, the harsh, acidic conditions required for these reactions are often incompatible with the amino acid functionality, potentially leading to degradation. Consequently, performing such reactions would almost certainly require the use of N- and O-protected derivatives to protect the amino acid moiety.

Multicomponent Reactions and Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. While this compound itself would typically be considered a product or building block rather than a starting component for a classical MCR, its core structure is highly relevant to scaffold diversification.

The true power of this compound lies in using the transformations described above to generate a diverse library of analogues. The derivatives synthesized via palladium-catalyzed cross-coupling reactions (Section 4.3.1) can be considered new molecular scaffolds. For instance:

A Suzuki coupling can introduce a new aryl ring, which may contain other functional groups (e.g., -OH, -CN, -NO₂) that can be subjected to further chemical modification.

A Sonogashira coupling introduces a terminal alkyne that can participate in subsequent reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), to link the molecule to other scaffolds or biomolecules.

This strategy of derivatizing the bromophenyl group is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). By systematically altering the substituent at the 4-position of the phenyl ring, researchers can fine-tune the compound's pharmacological properties. The 3-amino-3-arylbutanoic acid framework is a valuable scaffold, and the ability to easily diversify it through the reactivity of the bromophenyl substituent makes it a powerful starting point for developing new chemical entities.

Advanced Spectroscopic and Computational Characterization of 3 Amino 3 4 Bromophenyl Butanoic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation and purity verification of synthesized compounds. For 3-Amino-3-(4-bromophenyl)butanoic acid, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy, and Chromatography is employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. The aromatic protons on the 4-bromophenyl group would typically appear as two doublets in the downfield region (approx. 7.0-7.6 ppm) due to the para-substitution pattern. The aliphatic protons of the butanoic acid chain would include a singlet for the methyl (CH₃) group, a singlet or AB quartet for the methylene (B1212753) (CH₂) protons adjacent to the chiral center, and broad signals for the amine (NH₂) and carboxylic acid (OH) protons, which can exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected signals include those for the carboxyl carbon (approx. 170-180 ppm), the quaternary carbon bonded to the bromine atom and the quaternary carbon bonded to the amino group in the aromatic ring, the remaining aromatic carbons, the chiral quaternary carbon of the butanoic acid backbone, the methylene carbon, and the methyl carbon. The specific chemical shifts provide a fingerprint of the carbon skeleton.

Hypothetical ¹H and ¹³C NMR Data To illustrate the expected data, the following table presents hypothetical chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

Table 1: Expected NMR Spectral Data for this compound
¹H NMR δ (ppm) Multiplicity Integration Assignment
Aromatic ~7.50 Doublet 2H Ar-H
Aromatic ~7.35 Doublet 2H Ar-H
Methylene ~2.80 Singlet / ABq 2H CH₂
Methyl ~1.60 Singlet 3H CH₃
Amine Variable Broad 2H NH₂
Acid Variable Broad 1H COOH
¹³C NMR δ (ppm) Assignment
Carboxyl ~175 COOH
Aromatic ~145 C-NH₂
Aromatic ~132 Ar-CH
Aromatic ~128 Ar-CH
Aromatic ~122 C-Br
Quaternary ~58 C(NH₂)(CH₃)
Methylene ~45 CH₂

| Methyl | ~25 | | | CH₃ |

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a non-volatile molecule like an amino acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The nominal molecular weight of this compound (C₁₀H₁₂BrNO₂) is 258.11 g/mol . cymitquimica.com HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 258 and 260). Common fragmentation patterns for amino acids include the loss of water (H₂O), the carboxyl group (COOH), and side-chain cleavages. libretexts.orgnih.gov

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR: The FTIR spectrum would display characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid (superimposed on C-H stretches) from 2500-3300 cm⁻¹, N-H stretching vibrations from the amino group around 3300-3500 cm⁻¹, a strong C=O stretch from the carboxyl group around 1700 cm⁻¹, N-H bending around 1600 cm⁻¹, and C-Br stretching in the fingerprint region (typically below 700 cm⁻¹).

Raman: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the aromatic ring vibrations and the carbon backbone, complementing the FTIR data.

Table 2: Key Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Amine N-H stretch 3300 - 3500
Carboxylic Acid C=O stretch ~1700
Amine N-H bend ~1600
Aromatic Ring C=C stretch 1450 - 1600
Alkyl C-H stretch 2850 - 3000

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to qualitatively monitor reaction progress and check for impurities. A single spot under UV visualization or after staining would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Using a suitable column (e.g., reverse-phase C18) and mobile phase, the compound would elute at a specific retention time. The purity is determined by the area percentage of the main peak in the chromatogram. For polar compounds like amino acids, specialized columns or mobile phase modifiers may be necessary. bldpharm.com Commercial suppliers often report a purity of at least 95% for this compound. cymitquimica.com

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a powerful computational tool used to predict and understand the molecular properties of compounds, corroborating experimental findings.

Electronic Structure and Molecular Geometry Analysis

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry of this compound. docbrown.info This analysis yields important data on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule.

Furthermore, these calculations can elucidate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical DFT-Calculated Parameters

Parameter Description Significance
Optimized Geometry Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure.
HOMO Energy Energy of the highest occupied molecular orbital Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital Relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicates chemical reactivity and stability.

| MEP Map | Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. science.gov This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. science.gov

For this compound, these parameters would be calculated using methods like Density Functional Theory (DFT). researchgate.net The analysis would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. While specific DFT calculations for this exact molecule are not detailed in the available literature, a theoretical table of expected FMO parameters can be conceptualized.

The presence of the electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group creates a complex electronic environment that influences the HOMO and LUMO energy levels.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, providing valuable data for its identification and structural elucidation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic Protons (C₆H₄) 7.2 - 7.6 120 - 140 Protons on the bromophenyl ring would appear as two doublets due to symmetry.
Methine Proton (C3-H) 3.5 - 4.0 50 - 60 The proton attached to the chiral center, deshielded by the adjacent amino and phenyl groups.
Methylene Protons (C2-H₂) 2.5 - 3.0 40 - 50 Protons adjacent to the carboxylic acid group.
Methyl Protons (C4-H₃) 1.3 - 1.6 20 - 30 Protons of the methyl group at position 3.
Carboxylic Acid Proton (COOH) 10.0 - 12.0 170 - 180 Typically a broad singlet, though often not observed due to exchange with solvent.

| Amino Protons (NH₂) | 1.5 - 3.5 | N/A | A broad signal whose position is concentration and solvent dependent. |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching
N-H (Amine) 3300 - 3500 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=O (Carboxylic Acid) 1700 - 1730 Stretching
C=C (Aromatic) 1450 - 1600 Stretching

| C-Br (Aryl Halide) | 1000 - 1100 | Stretching |

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about electronic transitions within the molecule. The bromophenyl group is the primary chromophore, and its absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions. researchgate.net The presence of substituents like the amino and carboxyl groups may cause a slight shift in the absorption maxima (λmax).

Molecular Modeling and Simulation Studies

Conformational Analysis and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable, low-energy arrangements of its atoms. This is achieved by studying the rotation around its single bonds, particularly the C2-C3 and C3-phenyl bonds. The zwitterionic nature of the molecule, which is common for amino acids, would likely lead to strong intramolecular hydrogen bonds that stabilize certain conformations. nih.gov Molecular dynamics (MD) simulations could further be employed to study the molecule's flexibility and conformational changes over time in a simulated physiological environment.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking for Derivatives)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. semanticscholar.org While docking studies for this compound itself are not specified, this technique is invaluable for studying its derivatives as potential enzyme inhibitors or receptor agonists/antagonists. nih.govresearchgate.net

In a typical docking simulation, a derivative of the compound would be placed in the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. researchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and halogen bonds, between the ligand and amino acid residues of the protein are identified. nih.gov

Table 4: Illustrative Molecular Docking Results for a Derivative

Parameter Example Finding Significance
Target Protein e.g., GABA Receptor, a specific kinase The biological target whose function is to be modulated.
Binding Energy -8.5 kcal/mol A lower binding energy indicates a more stable and favorable interaction.
Key Interacting Residues Tyr108, Arg146, Phe153 Specific amino acids in the protein's active site that form crucial bonds with the ligand. nih.gov

| Types of Interactions | Hydrogen bond with Arg146, π-π stacking with Tyr108, Halogen bond with Phe153 | The specific non-covalent forces that stabilize the ligand-protein complex. |

Such studies are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. chula.ac.th

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical properties) with an endpoint like inhibitory concentration (IC₅₀) or binding affinity.

For a series of derivatives of this compound, a QSAR study would involve:

Synthesizing and testing a diverse set of analogues with varied substituents on the phenyl ring or modifications to the butanoic acid chain.

Calculating molecular descriptors for each analogue. These can include physicochemical properties (e.g., LogP, polar surface area), electronic properties (e.g., dipole moment), and topological indices.

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the measured biological activity.

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing the synthesis of the most promising candidates.

Research Applications of 3 Amino 3 4 Bromophenyl Butanoic Acid in Chemical Sciences

A Strategic Building Block in Complex Organic Synthesis

The unique structural features of 3-Amino-3-(4-bromophenyl)butanoic acid, which include a chiral center, an amino group, a carboxylic acid functionality, and a brominated aromatic ring, make it a highly valuable and versatile building block in the field of organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

The bromine atom on the phenyl ring is particularly significant as it serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, facilitating the elaboration of the aromatic core with diverse substituents. This capability is crucial for creating libraries of compounds with varied structures and properties, a key strategy in drug discovery and materials science.

The Construction of Non-Natural Amino Acid Derivatives

Non-natural amino acids are crucial components in modern medicinal chemistry and chemical biology. Their incorporation into peptides and other molecules can lead to enhanced biological activity, increased metabolic stability, and novel structural motifs. This compound serves as an excellent precursor for the synthesis of a variety of non-natural amino acid derivatives.

The primary amine and carboxylic acid groups can be readily modified using standard peptide coupling and protecting group chemistries. This allows for the elongation of peptide chains or the attachment of various functional groups. More importantly, the 4-bromophenyl moiety can be chemically altered to introduce new side chains, thereby generating a diverse array of phenylalanine analogues and other novel amino acid structures. For instance, the bromine atom can be replaced with different aryl, alkyl, or functionalized groups through palladium-catalyzed cross-coupling reactions, providing access to a wide range of derivatives that are not readily accessible through other synthetic routes.

A Gateway to Biologically Active Scaffolds and Heterocycles

The structural framework of this compound is also ideally suited for the synthesis of various biologically active scaffolds and heterocyclic compounds. The amino acid backbone can be cyclized to form lactams, which are common structural motifs in many pharmaceuticals.

Furthermore, the presence of the amino and carboxylic acid groups allows for the construction of more complex heterocyclic systems through condensation reactions with various bifunctional reagents. The 4-bromophenyl group can participate in intramolecular cyclization reactions or be used as a reactive site to append other cyclic systems. This versatility enables the synthesis of novel molecular frameworks with potential applications in areas such as oncology, infectious diseases, and neuroscience. The ability to systematically modify the structure of the resulting molecules allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Expanding the Genetic Code: A Role in Synthetic Biology

Genetic code expansion (GCE) is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. This technique opens up new avenues for protein engineering, enabling the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications.

A Candidate for Non-Canonical Amino Acid Incorporation

With its unique structure, this compound represents an attractive candidate for use as a non-canonical amino acid in GCE experiments. The 4-bromophenyl side chain offers a bio-orthogonal handle for post-translational chemical modifications. For example, the bromine atom can be targeted for specific chemical reactions that would not affect any of the canonical amino acids, allowing for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules. The incorporation of such an amino acid would provide a powerful tool for studying protein function, localization, and interactions within a cellular context.

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The successful incorporation of a non-canonical amino acid via GCE relies on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair must function independently of the host cell's own translational machinery, with the synthetase specifically recognizing the ncAA and charging it onto the orthogonal tRNA. The orthogonal tRNA, in turn, must recognize a unique codon, typically a nonsense codon like the amber stop codon (UAG), thereby directing the incorporation of the ncAA at the desired position in the protein sequence.

While specific research on an engineered synthetase for this compound is not yet prominent, the general methodologies for evolving and screening synthetase libraries are well-established. Directed evolution techniques, such as phage display or yeast surface display, could be employed to generate a synthetase variant that specifically recognizes this amino acid. The development of such a pair would be a significant step towards utilizing this compound as a tool in synthetic biology.

Forging New Tools: Development of Chemical Probes and Ligands

The structural attributes of this compound also make it a valuable starting point for the development of chemical probes and ligands. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function. Ligands, in a broader sense, are molecules that bind to a specific receptor or biomolecule.

Enzyme Inhibitor Design and Mechanism of Action Studies

There is currently no available research detailing the design of enzyme inhibitors based on this compound or studies on its mechanism of action as an inhibitor. The design of enzyme inhibitors is a critical area of drug discovery, often involving the synthesis of analogs of known substrates or allosteric modulators. While the butanoic acid backbone is a common feature in many enzyme-targeted molecules, the specific contribution of the 3-amino and 4-bromophenyl substitutions of this compound to potential enzyme inhibition has not been explored in published studies.

Receptor Agonist and Antagonist Development

Similarly, the development of receptor agonists or antagonists using this compound as a lead compound is not described in the current body of scientific literature. The structural similarity to GABA suggests a potential interaction with GABA receptors. However, without experimental data from binding assays or functional studies, its role as either an agonist (activator) or antagonist (blocker) at any receptor remains speculative. Research on related compounds, such as baclofen (B1667701) (a p-chloro derivative), has established the importance of the phenyl ring substitution for activity at GABAB receptors, but direct evidence for the bromo-substituted analog is absent.

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, often utilizes chemical probes to identify and characterize protein function and interactions. There are no published reports of this compound being used for such purposes. Applications in proteomics could potentially include its use as a ligand for affinity chromatography to isolate specific binding partners or as a chemical tool to study protein expression and post-translational modifications. However, the scientific community has not yet reported any such applications for this compound.

Future Perspectives and Emerging Research Directions

Innovative Stereoselective Synthesis Methods

The creation of a chiral quaternary center remains a significant challenge in organic synthesis. Future research is focused on developing more efficient, selective, and sustainable methods to access enantiomerically pure 3-Amino-3-(4-bromophenyl)butanoic acid and its analogs. While various catalytic asymmetric approaches have been developed for β-amino acids, the synthesis of β²,²-amino acids (possessing a quaternary center at the α-position relative to the carboxyl group, analogous to the structure of the title compound) is particularly challenging. nih.gov

Emerging strategies are moving beyond classical resolution towards catalytic asymmetric methods that construct the chiral center with high fidelity from the outset. Key areas of innovation include:

Transition Metal Catalysis: Rhodium and copper complexes, paired with chiral ligands, are being explored for asymmetric conjugate additions and hydrogenations. For instance, rhodium-catalyzed asymmetric hydroformylation has been shown to be effective in creating α-quaternary stereocenters in amino acid derivatives. nih.gov

Organocatalysis: Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are being developed for cascade reactions that build the quaternary center with high enantio- and diastereoselectivity. nih.gov These methods offer a metal-free alternative, which is advantageous for pharmaceutical applications.

Biocatalysis: The use of enzymes to resolve racemic mixtures or to perform stereoselective transformations is a growing area of interest. While not yet specific to this compound, the broader application of biocatalysis in producing chiral amines and acids suggests future potential.

Migratory Cross-Electrophile Coupling: A novel strategy involves the synergistic catalysis of a Ni(II)/chiral ligand complex and a chiral phosphoric acid to achieve a radical 1,2-nitrogen shift. This method allows for the stereocontrolled construction of C(sp³)–C(sp²) bonds, providing a new pathway to α-arylated β-amino acid derivatives. researchgate.net

These innovative methods promise to provide more direct and versatile access to enantiopure β-amino acids with quaternary stereocenters.

Table 1: Comparison of Emerging Stereoselective Synthesis Methods

MethodCatalyst TypeKey AdvantagesPotential Challenges
Transition Metal Catalysis Chiral Rhodium, Copper, or Nickel ComplexesHigh turnover numbers, well-defined catalytic cycles, broad substrate scope. researchgate.netPotential for metal contamination in the final product, cost of precious metals.
Organocatalysis Chiral Thioureas, Phosphoric Acids, Ammonium (B1175870) SaltsMetal-free, lower toxicity, operational simplicity, high stereoselectivity. nih.govnih.govHigher catalyst loadings may be required, substrate scope can be limited.
Biocatalysis Enzymes (e.g., Lipases, Hydrolases)High enantioselectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate specificity, and availability can be limitations.
Migratory Coupling Synergistic Ni(II) and Chiral Phosphoric AcidNovel bond formation, access to unique structural motifs, high enantioselectivity. researchgate.netComplex catalytic system, mechanism may not be fully understood for all substrates.

Advanced Characterization Techniques

The precise characterization of the stereochemistry and purity of this compound is critical. While standard techniques are effective, emerging and advanced methods offer greater resolution, sensitivity, and insight into its three-dimensional structure.

Chiral Chromatography: Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to High-Performance Liquid Chromatography (HPLC) for chiral separations. SFC offers faster analysis times and is considered a greener technique. tandfonline.comresearchgate.net The use of advanced chiral stationary phases, such as those based on crown ethers or cyclodextrins, enables high-resolution separation of underivatized amino acid enantiomers. researchgate.netmdpi.comchromatographyonline.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Advanced NMR techniques for chiral analysis are evolving beyond the use of traditional chiral derivatizing agents (like Mosher's acid) or solvating agents. researchgate.net A novel technique that utilizes both electric and magnetic dipoles allows for the direct detection of molecular chirality without any chiral additives, which could streamline the determination of enantiomeric excess. theanalyticalscientist.com Multinuclear NMR (e.g., ¹⁹F NMR) can also be employed if a fluorine-containing derivatizing agent is used, offering a clean spectral window for analysis. nih.govacs.org

X-ray Crystallography: Single-crystal X-ray crystallography remains the definitive method for determining the absolute configuration of chiral molecules. iisc.ac.in It provides unambiguous proof of the three-dimensional arrangement of atoms and insight into intermolecular interactions in the solid state. This technique is invaluable for validating the results of new asymmetric syntheses and for understanding the conformational preferences of the molecule. nih.gov

These advanced techniques provide a robust toolkit for the unambiguous characterization of complex chiral molecules.

Table 2: Overview of Advanced Characterization Techniques

TechniquePrinciple of Chiral DiscriminationInformation ProvidedKey Advantage
Chiral SFC Differential interaction with a chiral stationary phase under supercritical fluid conditions. tandfonline.comEnantiomeric excess (ee), retention times, purity.Fast analysis, reduced solvent consumption. researchgate.net
Advanced NMR Formation of diastereomeric complexes with chiral agents, or direct detection via E- and B-field coupling. theanalyticalscientist.commiamioh.eduEnantiomeric excess, absolute configuration (with specific reagents), structural information.Provides detailed structural insights and can be non-destructive.
X-ray Crystallography Diffraction of X-rays by a single crystal lattice. nih.govAbsolute stereochemistry, bond lengths, bond angles, solid-state conformation. iisc.ac.inUnambiguous determination of 3D structure.

Machine Learning and AI-Driven Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. axxam.com These computational tools can process vast datasets to identify patterns and make predictions, accelerating the design of new molecules with desired properties. stanford.edursc.org For this compound, AI can be leveraged in several ways:

Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of novel analogs. stanford.edursc.org By analyzing the structure-activity relationships of similar compounds, AI can prioritize which new derivatives to synthesize, saving time and resources. nih.gov

De Novo Molecular Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a particular biological target. axxam.com These models can explore a vast chemical space to propose novel structures based on the this compound scaffold.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic pathways for complex molecules. This can assist chemists in designing more efficient and innovative routes to the target compound and its derivatives.

Protein Structure Prediction: AI programs like AlphaFold can predict the 3D structure of proteins from their amino acid sequence. ubs.com This is crucial for structure-based drug design, allowing researchers to computationally dock analogs of this compound into a target's binding site to predict affinity and guide molecular optimization. mdpi.comnih.gov

The integration of AI into the research pipeline promises to accelerate the discovery and development of new therapeutic agents and functional molecules based on this unique β-amino acid structure.

Potential for Functional Materials Development

The unique structural features of β-amino acids make them attractive building blocks for the development of novel functional materials. researchgate.net Unlike α-amino acids, β-amino acids can form more stable secondary structures and are resistant to enzymatic degradation, opening up possibilities for long-lasting biomaterials. researchgate.net

Biodegradable Polymers: Amino acids are being used to create a new generation of biodegradable polymers for biomedical applications. researchgate.netnih.gov Incorporating this compound into polyester (B1180765) or poly(amide anhydride) backbones could yield materials with tailored properties, such as hydrophobicity, degradation rate, and mechanical strength. scientific.netnih.gov The bromo-aromatic group could also serve as a handle for further functionalization.

β-Peptide Foldamers: Oligomers of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures like helices and sheets. researchgate.netaip.org These "foldamers" can mimic the structure of natural peptides but are resistant to proteases. This makes them ideal candidates for creating robust hydrogels for tissue engineering, scaffolds for cell culture, and platforms for drug delivery. aip.orgnih.govmdpi.com The specific structure of this compound could be used to control the self-assembly and material properties of these β-peptide systems.

Biomimetic Materials: The self-assembly of peptides and their derivatives is a powerful strategy for creating functional, biomimetic materials from the bottom up. cam.ac.uk By designing β-peptides that include the title compound, it may be possible to create nanomaterials with specific functions, such as targeted drug delivery vehicles or scaffolds that promote tissue regeneration. aip.org

The incorporation of this compound into polymers and self-assembling systems represents a promising future direction for creating advanced functional materials with unique properties and applications in medicine and nanotechnology.

Q & A

Q. What are the standard synthetic routes for 3-amino-3-(4-bromophenyl)butanoic acid, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric catalysis or chiral auxiliary methods. A validated procedure includes:

  • Step 1 : Condensation of 4-bromophenylmagnesium bromide with a protected β-keto ester to form the chiral center.
  • Step 2 : Hydrolysis of the ester to yield the carboxylic acid.
  • Step 3 : Resolution of enantiomers via chiral chromatography (e.g., using amylose-based columns) or enzymatic kinetic resolution .
  • Key metrics : Yield (>75%), enantiomeric excess (ee >98% via HPLC with chiral stationary phases) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : Assign stereochemistry using ¹H/¹³C-NMR (e.g., coupling constants for chiral centers).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity.
  • Mass spectrometry : High-resolution MS validates molecular weight (C₉H₁₀BrNO₂, [M+H]⁺ = 244.09).
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How should researchers handle safety risks associated with this compound?

  • Hazard statements : H301 (acute toxicity), H410 (aquatic toxicity).
  • Protocols : Use fume hoods, nitrile gloves, and closed-system purification. Waste disposal must follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for industrial-scale production?

  • Method comparison :

    Technique Catalyst ee (%) Yield (%)
    Asymmetric hydrogenationRh-DuPhos9985
    Enzymatic resolutionLipase B (CAL-B)9570
    Chiral auxiliary(S)-Proline-derived9880
  • Recommendation : Rh-catalyzed hydrogenation offers scalability and high ee .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

  • Substituent effects :
    • 4-Bromo : Enhances binding to GABA receptors (logP = 2.1, vs. 1.8 for 4-Cl analog).
    • Stereochemistry : (S)-enantiomer shows 10x higher neuroprotective activity than (R) in vitro (IC₅₀ = 12 μM vs. 120 μM) .
    • Backbone modification : Replacing butanoic acid with propanoic acid reduces solubility (2.5 mg/mL vs. 5.8 mg/mL) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case study : Anti-inflammatory activity varies (IC₅₀ = 5–50 μM across studies).
  • Solutions :
    • Validate compound purity (HPLC >99%).
    • Control stereochemistry (e.g., chiral SFC).
    • Standardize assay conditions (e.g., LPS-induced RAW264.7 cells vs. primary macrophages) .

Q. What computational methods predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina with GABAₐ receptor (PDB: 6X3T) to map H-bonding (amine to Glu155) and halogen bonding (Br to Tyr157).
  • MD simulations : AMBER force fields assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

Methodological Guidance

Q. Designing enzyme inhibition assays

  • Protocol :
    • Prepare enzyme (e.g., cyclooxygenase-2) in Tris buffer (pH 7.4).
    • Incubate with compound (0.1–100 μM) and substrate (arachidonic acid).
    • Quantify prostaglandin E2 via ELISA.
  • Controls : Include celecoxib (COX-2 inhibitor) and assess selectivity against COX-1 .

Q. Scaling up synthetic procedures

  • Flow chemistry : Use microreactors for exothermic steps (e.g., Grignard addition) to improve safety and yield.
  • Purification : Simulated moving bed (SMB) chromatography for enantiomer separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.